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Introduction

Hexachlorofluorescein (HEX) is a fluorescent dye commonly used for labeling oligonucleotides.
It is a derivative of fluorescein with a maximum absorption at 535 nm and a maximum emission
at 556 nm.[1][2][3] 6-HEX, succinimidyl ester (SE) is an amine-reactive derivative of the HEX
dye, which allows for its covalent attachment to oligonucleotides that have been modified to
contain a primary amine group. This labeling strategy is widely employed in various molecular
biology applications, including real-time PCR probes (e.g., TagMan probes), DNA sequencing,
and fragment analysis.[1][3] The succinimidyl ester group reacts with primary aliphatic amines,
such as those introduced at the 5' or 3' end of an oligonucleotide via an amino-modifier (e.g.,
Amino Modifier C6), to form a stable amide bond.[4]

Data Presentation

The following tables summarize the key properties of 6-HEX and the expected quantitative
outcomes of the labeling and purification protocols.

Table 1: Spectral Properties of 6-HEX
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Property Value
Maximum Absorption (Amax) 535 nm
Maximum Emission (Aem) 556 nm

Molar Extinction Coefficient (g)

~96,000 L-mol—t.cm~1

Recommended Quencher

BHQ-1®

Table 2: Typical Labeling Reaction Conditions and Expected Outcomes

Parameter

Recommended Condition

Expected Outcome

Oligonucleotide

Amino-modified (e.g., 5'-
Amino-Modifier C6)

6-HEX, SE

5-10 molar excess over the

oligonucleotide

Labeling efficiency: 70-90%[5]

Reaction Buffer

0.1 M Sodium Bicarbonate or

Sodium Borate

pH

8.3 - 8.5[6][7]

Optimal for amine reactivity
and minimizing NHS ester
hydrolysis[6][7]

Solvent for NHS Ester

Anhydrous DMSO or DMF

Ensures solubility and stability
of the NHS ester

Reaction Temperature

Room Temperature (20-25°C)

Reaction Time

2-4 hours (or overnight on ice)

[7]

Table 3: Comparison of Purification Methods for 6-HEX Labeled Oligonucleotides
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Experimental Protocols
Preparation of Reagents

e Amino-Modified Oligonucleotide:

o Synthesize the oligonucleotide with a 5' or 3' amino-modifier (e.g., Amino-Modifier C6).

o Deprotect and desalt the oligonucleotide.
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o Quantify the oligonucleotide by measuring its absorbance at 260 nm (Azeo0).

o Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3):
o Dissolve sodium bicarbonate in nuclease-free water to a final concentration of 0.1 M.
o Adjust the pH to 8.3 using NaOH.
o Filter sterilize the buffer.

e 6-HEX, SE Stock Solution (10 mM):

o Immediately before use, dissolve the 6-HEX, SE in anhydrous dimethyl sulfoxide (DMSO)
or dimethylformamide (DMF) to a final concentration of 10 mM.

o Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvent and keep
the vial tightly sealed.

6-HEX, SE Labeling Reaction

This protocol is for a 0.2 umole synthesis of an amino-modified oligonucleotide.

 Dissolve the lyophilized amino-modified oligonucleotide in 500 pL of 0.1 M Sodium
Bicarbonate buffer (pH 8.3).

e Add the calculated volume of 10 mM 6-HEX, SE stock solution to achieve a 5-10 molar
excess. For a 0.2 umole reaction, this would be 100-200 pL of the 10 mM stock.

» Vortex the reaction mixture gently.

¢ Incubate the reaction at room temperature (20-25°C) for 2-4 hours in the dark. Alternatively,
the reaction can be incubated overnight on ice.

Purification of the Labeled Oligonucleotide

Method A: Ethanol Precipitation

This method is suitable for removing the majority of the unreacted dye and is effective for
oligonucleotides longer than 18 nucleotides.[1]
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To the 600-700 pL reaction mixture, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).
Add 2.5 to 3 volumes of cold absolute ethanol.

Vortex briefly and incubate at -20°C for at least 30 minutes.

Centrifuge at high speed (212,000 x g) for 20-30 minutes at 4°C.

Carefully decant the supernatant, which contains the unreacted dye.

Wash the pellet with 1 mL of cold 70% ethanol.

Centrifuge at high speed for 10 minutes at 4°C.

Carefully decant the supernatant.

Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides the highest purity by separating the labeled oligonucleotide from unlabeled

oligonucleotides and free dye.[9][10]

HPLC System: An HPLC system equipped with a UV-Vis detector and a C18 column is
required.

Mobile Phase:
o Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
o Buffer B: Acetonitrile

Gradient: A typical gradient would be a linear increase in Buffer B from 5% to 50% over 30
minutes. The exact gradient may need to be optimized based on the oligonucleotide
sequence and length.

Procedure:
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. Dilute the labeling reaction mixture with Buffer A.
2. Inject the sample onto the equilibrated C18 column.
3. Monitor the elution at 260 nm (for the oligonucleotide) and 535 nm (for the HEX dye).

4. The desired HEX-labeled oligonucleotide will be more hydrophobic than the unlabeled
oligonucleotide and will therefore have a longer retention time. It will also absorb at both
260 nm and 535 nm.

5. Collect the peak corresponding to the labeled oligonucleotide.
6. Lyophilize the collected fraction to remove the volatile mobile phase.

7. Resuspend the purified, labeled oligonucleotide in a suitable buffer.

Visualizations

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

1. Preparation

Dissolve Amino-
Modified Oligo

Prepare 6-HEX, SE
in DMSO/DMF

2. Labeling Reaction

at Room Temp (Dark)

Mix Oligo and
6-HEX, SE

Incubate 2-4h

3. Purification

Method A: Precipitation
Add NaOAc
and Cold Ethanol
Centrifuge and
Discard Supernatant

[Wash with 70% EthanoD

i

Centrifuge and

[Discard Supernatant]

Resuspend Labeled

Oligo Pellet

Methpd B: RP-HPLC

Inject Reaction
onto C18 Column

Elute with Acetonitrile
Gradient

Collect Dual-Wavelength

(260/535 nm) Peak

Lyophilize Fraction

Resuspend Purified
Labeled Oligo

Click to download full resolution via product page

Caption: Workflow for 6-HEX, SE labeling of amino-modified oligonucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b12382798?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

